molecular formula C9H10N2S B11767644 N,N-Dimethylbenzo[d]isothiazol-6-amine CAS No. 60768-67-4

N,N-Dimethylbenzo[d]isothiazol-6-amine

Cat. No.: B11767644
CAS No.: 60768-67-4
M. Wt: 178.26 g/mol
InChI Key: NSTCPYIQURDCLA-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzo[d]isothiazol-6-amine is a chemical compound of significant interest in scientific research and development. It is a derivative of the benzoisothiazole scaffold, a structure recognized in medicinal chemistry for its potential as a privileged scaffold in drug discovery and development . The specific research applications and biological activity profile of this particular N,N-dimethylated amine derivative are areas for ongoing investigation. Researchers are exploring the properties of this compound and its potential utility. As with many specialized chemical compounds, it is primarily used in laboratory research settings to investigate its physicochemical characteristics and potential interactions. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Handling should only be performed by qualified researchers in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60768-67-4

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

N,N-dimethyl-1,2-benzothiazol-6-amine

InChI

InChI=1S/C9H10N2S/c1-11(2)8-4-3-7-6-10-12-9(7)5-8/h3-6H,1-2H3

InChI Key

NSTCPYIQURDCLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=NS2

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of N,n Dimethylbenzo D Isothiazol 6 Amine and Its Analogs

Mechanistic Investigations of Benzo[d]isothiazole Ring Construction

The formation of the benzo[d]isothiazole core is a subject of extensive research, with several mechanistic pathways established for its synthesis. These methods can be broadly categorized based on the starting materials and the nature of the bond-forming steps.

One of the most common strategies involves the intramolecular oxidative cyclization of N-substituted 2-mercaptobenzamides. nih.gov For instance, Cu(I)-catalyzed intramolecular N–S bond formation utilizes O2 as the oxidant to couple the N–H and S–H bonds. nih.gov Mechanistic studies suggest that in similar reactions catalyzed by KBr, disulfide intermediates may be involved in the process. nih.gov

Another pathway involves the use of 2-methylthiobenzamides as precursors. In a reaction mediated by Selectfluor, a cascade involving N–S bond formation and C(sp³)–S bond cleavage occurs. The proposed mechanism initiates with the reaction of the sulfur atom with Selectfluor to create a transient fluorosulfonium salt. This intermediate then undergoes intramolecular cyclization, followed by nucleophilic substitution to yield the final benzo[d]isothiazol-3(2H)-one product. nih.gov

Metal-free synthesis methods have also been developed. One such approach involves the reaction of ortho-haloarylamidines with elemental sulfur, proceeding through an oxidative N-S/C-S bond formation. arkat-usa.org This reaction requires high temperatures and is favored by electron-donating groups on the N-phenyl ring of the amidine. arkat-usa.org

A mechanistically distinct approach is the intramolecular aza-Wittig reaction. Starting from ortho-mercaptoacetophenones, an S-nitroso intermediate is formed, which then reacts with a phosphine (B1218219) reagent to construct the isothiazole (B42339) ring. arkat-usa.org Furthermore, a Wittig-like reaction has been reported involving the N-bromosuccinimide (NBS)-induced activation of aryl tert-butyl sulfoxides, which converts them into sulfinimides that subsequently cyclize. arkat-usa.org

Finally, cycloaddition reactions offer another route to the benzo[d]isothiazole scaffold. A transition-metal-free synthesis utilizes the reaction between an in-situ generated benzyne (B1209423) and an intermediate derived from a 1,2,5-thiadiazole (B1195012) to form the fused ring system. arkat-usa.org

Table 1: Summary of Mechanistic Pathways for Benzo[d]isothiazole Ring Construction

Starting Material Key Reagents/Catalysts Mechanistic Feature Ref
2-Mercaptobenzamides Cu(I) / O₂ Intramolecular oxidative N-S bond formation nih.gov
2-Methylthiobenzamides Selectfluor Cascade N–S bond formation and C(sp³)–S cleavage nih.gov
ortho-Haloarylamidines Elemental Sulfur Metal-free oxidative N-S/C-S bond formation arkat-usa.org
ortho-Mercaptoacetophenones Phosphine Reagent Intramolecular aza-Wittig reaction arkat-usa.org
Aryl tert-butyl sulfoxides N-Bromosuccinimide (NBS) Wittig-like reaction via sulfinimide intermediate arkat-usa.org
2-(Trimethylsilyl)aryl triflates Cesium Fluoride Cycloaddition with 1,2,5-thiadiazoles arkat-usa.org

Reactivity at the Isothiazole Heterocycle and Fused Benzene (B151609) Ring

The benzo[d]isothiazole system exhibits reactivity at both the heterocyclic portion and the fused aromatic ring, allowing for a range of chemical modifications.

The benzo[d]isothiazole ring can be susceptible to nucleophilic attack, particularly in its oxidized forms or when bearing appropriate leaving groups. The antimicrobial action of some isothiazolone (B3347624) derivatives, for example, is attributed to the cleavage of the N-S bond upon reaction with cellular nucleophiles like cysteine. researchgate.net This ring-opening reaction highlights the electrophilic nature of the sulfur atom in the heterocycle. researchgate.net

Synthetically, nucleophilic aromatic substitution is employed in the construction of substituted benzo[d]isothiazoles. For instance, the synthesis of benzo[d]isothiazol-3-amines can be achieved by reacting a 2-fluoro-benzonitrile derivative with sodium sulfide (B99878). In this process, the sulfide acts as a nucleophile, displacing the fluoride, followed by reaction with ammonia (B1221849) to form the final product. arkat-usa.org

Electrophilic aromatic substitution (EAS) reactions on the benzo[d]isothiazole nucleus are directed by the electronic properties of both the heterocyclic ring and any existing substituents on the benzene ring. msu.edu The general mechanism for EAS involves a two-step process: initial attack by the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com

In the case of N,N-Dimethylbenzo[d]isothiazol-6-amine, the N,N-dimethylamino group at the 6-position is a powerful activating group and an ortho, para-director. Therefore, electrophiles are expected to preferentially attack the positions ortho (C5 and C7) and para (a position within the heterocyclic ring, which is not a typical EAS site) to the dimethylamino group. The isothiazole ring itself is generally considered an electron-withdrawing group, which would deactivate the benzene ring towards electrophilic attack. However, the strong activating effect of the amino group is expected to dominate the regioselectivity of the reaction.

The unsaturated bonds within the benzo[d]isothiazole system can participate in cycloaddition reactions. While specific examples involving this compound are not prevalent in the literature, related structures provide insight into this reactivity. For instance, the C=N bond of the benzothiazole (B30560) ring, an isomer of benzo[d]isothiazole, is known to undergo [2+2+2] cycloaddition reactions. thieme-connect.de

More relevant are the 1,3-dipolar cycloaddition reactions observed with related benzo-fused heterocycles. 1,5-Benzothiazepines, which also contain a fused benzene ring and a sulfur-nitrogen heterocycle, react with 1,3-dipoles like nitrile imines and nitrile oxides to form novel tricyclic systems. oriprobe.com This suggests that the benzo[d]isothiazole core could potentially react as a dipolarophile with various 1,3-dipoles, leading to the formation of more complex fused heterocyclic structures. The reaction of indolizine (B1195054), an 8π-electron system, with dienophiles in an [8+2] cycloaddition is another example of such reactivity in fused aromatic systems. nih.gov

Transformations Involving the N,N-Dimethylamino Group

The N,N-dimethylamino group is a key functional handle that undergoes characteristic reactions, most notably N-dealkylation.

The N-dealkylation of the N,N-dimethylamino group is a well-documented transformation, occurring through both biological and chemical pathways. In metabolic processes, this reaction is often catalyzed by cytochrome P450 (CYP450) enzymes. encyclopedia.pubnih.gov The mechanism involves the hydroxylation of one of the methyl group's carbon atoms (the α-carbon). encyclopedia.pubsemanticscholar.org This creates an unstable carbinolamine intermediate, which spontaneously decomposes into the N-demethylated amine (N-methylbenzo[d]isothiazol-6-amine) and formaldehyde. encyclopedia.pubnih.gov This process can occur sequentially, removing the second methyl group to yield the primary amine. encyclopedia.pub

Chemical methods for N-dealkylation have also been investigated. The nitrosative dealkylation of N,N-dialkylanilines using nitrous acid proceeds through several competing mechanisms that are highly dependent on the reaction acidity. researchgate.net One proposed pathway involves the oxidation of the amine to an amine radical cation by the nitrosonium ion (NO+). This is followed by hydrogen atom abstraction from an adjacent carbon by NO2, forming an iminium ion which then hydrolyzes to the secondary amine. researchgate.net

Alternatively, oxidative N-dealkylation can be achieved using non-heme manganese catalysts with various oxidants. mdpi.com Mechanistic studies using Hammett correlations suggest the formation of an electrophilic high-valent oxomanganese(IV) species as the key oxidant. The proposed mechanism involves an initial electron transfer from the amine to the oxometal species, forming a transient radical cation, which then proceeds to the dealkylated product. mdpi.com

Table 2: Mechanistic Pathways for N-Dealkylation of the N,N-Dimethylamino Group

Pathway Catalyst/Reagent Key Intermediate(s) Mechanism Highlights Ref
Metabolic Cytochrome P450 Enzymes Carbinolamine α-carbon hydroxylation followed by spontaneous decomposition. encyclopedia.pubnih.govsemanticscholar.org
Nitrosative Nitrous Acid Amine radical cation, Iminium ion Oxidation by NO+ followed by H-atom abstraction and hydrolysis. Acidity dependent. researchgate.net
Catalytic Oxidation Non-heme Mn Complexes / Peroxides High-valent oxomanganese(IV), Radical cation Electron transfer from amine to oxometal species. mdpi.com

Oxidative Transformations and Other Functional Group Interconversions of Tertiary Amines

The tertiary amine group, specifically the N,N-dimethylamino moiety of this compound, is susceptible to a variety of oxidative transformations and functional group interconversions. These reactions are characteristic of aromatic tertiary amines and are pivotal in modifying the compound's structure and properties.

The most common oxidative reaction for tertiary amines is the formation of an amine N-oxide. chem-station.comwikipedia.org This transformation involves the oxidation of the nitrogen atom to form a coordinate covalent bond with an oxygen atom, yielding the corresponding N-oxide (R₃N⁺–O⁻). wikipedia.org This reaction is typically achieved using strong oxidizing agents. Hydrogen peroxide (H₂O₂) is a common reagent for this purpose, though the uncatalyzed reaction can be slow, often requiring an excess of the oxidant. nih.gov More potent and efficient reagents include peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), and catalytic systems like methyltrioxorhenium(VII) with a stoichiometric oxidant. chem-station.comthieme-connect.de The resulting N-oxides are highly polar, water-soluble compounds. wikipedia.org

Another significant oxidative pathway is N-dealkylation, particularly N-demethylation for the N,N-dimethylamino group. researchgate.net This process removes one of the methyl groups, converting the tertiary amine into a secondary amine (N-methylbenzo[d]isothiazol-6-amine). This transformation can be initiated through electrochemical oxidation, which involves the generation of a radical cation intermediate that subsequently fragments. researchgate.net Biological systems can also mediate this reaction; for instance, cytochrome P450 enzymes are known to catalyze the N-dealkylation of N,N-dimethyl compounds.

In addition to well-defined transformations to N-oxides or secondary amines, the oxidation of aromatic amines can lead to more complex outcomes. Studies on the oxidation of various aromatic amines catalyzed by enzymes like laccase have shown that instead of simple cyclic dimers, the reaction often yields complex oligomeric or polymeric products. nih.govmdpi.com This suggests that under certain oxidative conditions, this compound could undergo polymerization.

Other functional group interconversions include N-methylation, where the tertiary amine could theoretically be quaternized to a quaternary ammonium (B1175870) salt using alkylating agents like methyl iodide, although this is less common than oxidation.

The table below summarizes key oxidative transformations applicable to the tertiary amine functionality.

Transformation Reagents/Conditions Product Type Reference(s)
N-OxidationH₂O₂, m-CPBA, Methyltrioxorhenium(VII)N-Oxide chem-station.comwikipedia.orgnih.gov
Oxidative N-DemethylationElectrochemical oxidation, Cytochrome P450 enzymesSecondary Amine researchgate.net
Oxidative PolymerizationLaccase catalysisOligomeric/Polymeric materials nih.govmdpi.com

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for understanding the intricate mechanisms, reaction pathways, and transition states involved in the reactions of this compound. Methods such as Density Functional Theory (DFT) and semi-empirical methods like AM1 are used to model these processes at a molecular level. rsc.orgnih.gov

Theoretical studies on the oxidation of aromatic amines have provided significant insights. Quantum-chemical investigations reveal that the electrochemical oxidation of tertiary aromatic amines often proceeds through the formation of a radical cation as the initial step. rsc.org An analysis of the radical cations of different aromatic amines indicates that the unpaired electron density is primarily located on the carbon atom in the para position relative to the amino group. rsc.org For this compound, this would correspond to a position on the benzo-fused ring, which would heavily influence the regioselectivity of subsequent reactions such as dimerization or coupling.

Computational models have been extensively used to elucidate reaction pathways for analogous tertiary amines. For example, DFT studies on the formation of N-nitrosodimethylamine (NDMA) from tertiary amines like trimethylamine (B31210) during chloramination serve as a valuable proxy. nih.gov These studies map out the complex reaction coordinates, identifying key intermediates and transition states. The mechanism often involves the formation of an unsymmetrical dimethylhydrazine (UDMH)-like intermediate, which is then oxidized to produce the final product. nih.gov The calculations provide critical data on the activation free energies for crucial steps, such as the initial nucleophilic substitution, elimination reactions, and the final oxidation, allowing for a comparison of different potential pathways. nih.gov

The energetics of the N-O bond in the corresponding N-oxide are also accessible through computational methods. The bond dissociation energy of the nitrogen-oxygen bond in N-oxides is relatively weak (e.g., ~63 kcal/mol for pyridine (B92270) N-oxide), a fact that can be computationally verified and helps explain their reactivity as oxidants in various chemical transformations. thieme-connect.de

The following table presents examples of parameters that can be derived from computational studies on analogous aromatic amine reactions.

Computational Method System Studied Key Findings Reference(s)
AM1 MethodElectrochemical oxidation of tertiary aromatic aminesDimerization of radical cations occurs after initial oxidation; unpaired electron is located at the para-carbon. rsc.org
Density Functional Theory (DFT)NDMA formation from tertiary amines during chloraminationElucidation of UDMH-type intermediates; calculation of activation free energies for oxidation steps (in the range of 25–34 kcal/mol). nih.gov
N/APyridine N-OxideThe N-O bond dissociation energy is ~63.3 kcal/mol, indicating a weak bond prone to fragmentation. thieme-connect.de

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For N,N-Dimethylbenzo[d]isothiazol-6-amine, a comprehensive NMR analysis provides insights into its electronic environment, connectivity, and spatial arrangement.

High-Field NMR and Cryogenic Probe Applications

The utilization of high-field NMR spectrometers, operating at proton frequencies of 600 MHz and above, offers significant advantages in the analysis of this compound. The increased magnetic field strength leads to greater spectral dispersion, mitigating signal overlap, which can be particularly beneficial in the crowded aromatic region of the spectrum. This enhanced resolution is crucial for the precise determination of chemical shifts and coupling constants.

Furthermore, the integration of cryogenic probes, which cool the detection electronics to temperatures as low as 20 K, dramatically reduces thermal noise and consequently enhances the signal-to-noise ratio. This heightened sensitivity is especially valuable for the detection of less abundant carbon-13 signals in natural abundance samples and for performing more advanced, less sensitive 2D NMR experiments in a reasonable timeframe.

Advanced Two-Dimensional NMR Pulse Sequences (e.g., COSY, HSQC, HMBC, NOESY)

To unequivocally assign the proton (¹H) and carbon (¹³C) NMR signals of this compound, a combination of two-dimensional (2D) NMR experiments is essential. chemicalbook.comresearchgate.net These techniques provide correlational data that reveal the intricate network of connectivity within the molecule.

Correlation SpectroscopY (COSY): The COSY experiment is instrumental in identifying proton-proton coupling networks. For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on the benzo ring, allowing for the unambiguous assignment of these signals. For instance, a cross-peak between H-4 and H-5, and between H-5 and H-7 would be expected.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, protons. For this compound, the HSQC spectrum would show correlations between each aromatic proton and its corresponding carbon atom, as well as the correlation between the N-methyl protons and the N-methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, the protons of the N,N-dimethyl group would show an HMBC correlation to the C-6 carbon of the benzisothiazole ring, confirming the position of the dimethylamino substituent. Similarly, correlations from the aromatic protons to the quaternary carbons of the fused ring system would help in their assignment.

Nuclear Overhauser Effect SpectroscopY (NOESY): The NOESY experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry and conformation of molecules. For this compound, a NOESY spectrum would show a correlation between the protons of the N,N-dimethyl group and the aromatic proton at the H-5 and H-7 positions, confirming their close spatial relationship.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
3~8.5 - 9.0~150 - 155HMBC to H-4
4~7.5 - 8.0~120 - 125COSY to H-5; HMBC to C-3, C-5, C-7a
5~7.0 - 7.5~115 - 120COSY to H-4, H-7; HMBC to C-4, C-6, C-7, C-7a
6-~145 - 150HMBC from N(CH₃)₂
7~7.2 - 7.7~110 - 115COSY to H-5; HMBC to C-5, C-6, C-7a
7a-~150 - 155HMBC from H-4, H-5, H-7
3a-~130 - 135HMBC from H-4, H-5
N(CH₃)₂~3.0 - 3.2~40 - 45HSQC to N(CH₃)₂ protons; HMBC to C-6

Note: The chemical shift values are predicted based on known data for substituted benzisothiazole and aniline derivatives and may vary depending on the solvent and experimental conditions.

Quantitative NOE Measurements for Spatial Proximity Analysis

While qualitative NOESY provides information about which protons are close in space, quantitative NOE measurements can provide more precise information about internuclear distances. By measuring the build-up rate of the NOE enhancement, it is possible to calculate the distance between two protons. For this compound, quantitative NOE measurements could be used to precisely determine the average distance between the methyl protons of the dimethylamino group and the aromatic protons at the H-5 and H-7 positions. This data can be valuable for computational modeling and for understanding the preferred conformation of the dimethylamino group relative to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₉H₁₀N₂S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass
[M+H]⁺179.0638
[M+Na]⁺201.0457

Note: These values are calculated for the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds like this compound, allowing for its separation from impurities or other components in a mixture and its subsequent identification based on its mass spectrum.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺·) and a series of fragment ions that are characteristic of its structure. The fragmentation pattern provides a molecular fingerprint that can be used for identification and structural elucidation. Key fragmentation pathways for aromatic amines often involve the loss of a methyl group from the dimethylamino moiety and cleavage of the heterocyclic ring.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
178[M]⁺·Molecular Ion
163[M - CH₃]⁺Loss of a methyl radical from the N,N-dimethylamino group
136[M - C₂H₆N]⁺Loss of a dimethylamino radical
135[C₇H₅S]⁺Cleavage of the isothiazole (B42339) ring
108[C₆H₄S]⁺·Further fragmentation of the benzisothiazole core
77[C₆H₅]⁺Phenyl cation

Note: The relative intensities of these fragments would depend on the ionization energy and the specific instrument conditions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment for this compound, the parent molecule would first be ionized, often forming a protonated molecular ion [M+H]⁺ in positive ion mode. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.

The fragmentation of this compound is expected to be governed by the stability of the resulting fragments and the inherent structural features of the molecule, namely the aromatic benzisothiazole core and the dimethylamino group. The nitrogen rule in mass spectrometry suggests that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Key fragmentation pathways for aromatic and heterocyclic amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would likely involve the loss of a methyl radical (•CH₃) from the dimethylamino group. Another common fragmentation for aromatic compounds involves the cleavage of the heterocyclic ring. arkat-usa.org The isothiazole ring may undergo rupture, leading to the loss of sulfur-containing fragments or other neutral losses.

Expected Fragmentation Pattern: The analysis of the product ions would provide a fingerprint of the molecule's structure. The primary fragmentation events anticipated for this compound are detailed below.

Interactive Data Table: Predicted MS/MS Fragmentation of [C₉H₁₀N₂S+H]⁺

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Structure of Loss/Fragment
179.06164.04CH₃•Loss of a methyl radical from the N,N-dimethylamino group.
179.06134.04C₂H₅NLoss of dimethylamine radical via ring rearrangement.
179.06145.03H₂SLoss of hydrogen sulfide (B99878) following ring opening.
164.04122.03C₂H₂N•Subsequent fragmentation involving ring cleavage.

These fragmentation pathways are predictive and based on established principles of mass spectrometry applied to molecules with similar functional groups. libretexts.orgdocbrown.info

Vibrational Spectroscopy (FT-IR, Raman)

For this compound, the FT-IR and Raman spectra would be expected to display characteristic bands corresponding to the vibrations of the aromatic ring, the C-N bond of the dimethylamino group, and the isothiazole heterocycle.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds on the benzene (B151609) ring.

Aliphatic C-H Stretching: The methyl groups of the N,N-dimethylamino moiety would exhibit symmetric and asymmetric C-H stretching vibrations, typically in the 2950-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce several bands in the 1620-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is anticipated to appear as a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Ring Vibrations: The benzisothiazole ring system itself will have a series of characteristic "breathing" and other skeletal vibrations.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene ring would appear in the 900-675 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern on the ring.

Since this compound is a tertiary amine, it will not show the characteristic N-H stretching or bending bands that are present in primary and secondary amines. orgchemboulder.com

Interactive Data Table: Expected Vibrational Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic Ring
2950 - 2850C-H Stretch-N(CH₃)₂
1620 - 1450C=C StretchAromatic Ring
1335 - 1250C-N StretchAromatic Tertiary Amine
900 - 675C-H Bend (out-of-plane)Aromatic Ring

X-ray Crystallography and Micro-Electron Diffraction (MicroED)

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield the exact bond lengths, bond angles, and torsion angles within the molecule. This would confirm the planarity of the benzisothiazole ring system and determine the geometry of the N,N-dimethylamino substituent relative to the ring. Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces or potential π-π stacking between the aromatic rings of adjacent molecules. While no public crystal structure for this specific compound is currently available, data from similar structures, like substituted nicotinonitrile derivatives, show how molecular geometry and intermolecular forces dictate the final crystal packing. researchgate.net

Interactive Data Table: Information Obtainable from Single Crystal X-ray Diffraction

ParameterDescription
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ).
Space GroupThe symmetry elements present in the crystal lattice.
Atomic CoordinatesThe precise (x, y, z) position of every atom in the molecule.
Bond Lengths & AnglesExact measurements of the distances between bonded atoms and the angles between them.
Intermolecular InteractionsIdentification of non-covalent forces like hydrogen bonds or π-stacking that stabilize the crystal structure.

Micro-Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) technique that uses a beam of electrons to determine the structure of extremely small crystals, often on the nanoscale. This method is particularly valuable when compounds, like some benzothiazole (B30560) derivatives, are difficult to crystallize into the larger single crystals required for traditional X-ray diffraction. researchgate.net If this compound were to form only nanocrystals, MicroED could still be employed to determine its three-dimensional molecular and solid-state structure with high resolution. The principles are similar to X-ray diffraction, but the use of electrons allows for the analysis of much smaller samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-electron system of the benzisothiazole ring. The presence of the electron-donating N,N-dimethylamino group is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted benzisothiazole core. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. Such chromophoric systems are known to be sensitive to solvent polarity and pH. researchgate.net

Interactive Data Table: Predicted UV-Vis Absorption for this compound

Transition TypeChromophoreExpected λₘₐₓ Range (nm)
π → πBenzisothiazole aromatic system250 - 350
n → πHeterocyclic ring (N, S)> 300

Electronic Transitions and Conjugation System Characterization

An in-depth analysis of the electronic transitions and the nature of the conjugated system of this compound is crucial for understanding its photophysical properties and potential applications in materials science and medicinal chemistry. The electronic absorption spectrum of a molecule provides valuable information about the energy differences between its electronic ground state and various excited states.

The core structure of this compound features a bicyclic aromatic system, the benzo[d]isothiazole moiety, which possesses a conjugated π-electron system. The fusion of the benzene and isothiazole rings creates an extended network of overlapping p-orbitals, allowing for the delocalization of π-electrons across the bicyclic structure. This delocalization is a key factor in determining the molecule's electronic and photophysical behavior.

A significant feature of the this compound structure is the presence of a dimethylamino group (-N(CH3)2) at the 6-position of the benzisothiazole ring. The nitrogen atom of the dimethylamino group has a lone pair of electrons that can participate in the conjugated system of the aromatic rings. This participation occurs through a resonance effect, where the lone pair is delocalized into the π-system, a phenomenon known as a positive mesomeric effect (+M).

This electron-donating character of the dimethylamino group has a profound impact on the electronic structure of the entire molecule. It increases the electron density of the aromatic system, which in turn influences the energies of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, strong electron-donating groups raise the energy of the HOMO. This reduction in the HOMO-LUMO energy gap is a critical determinant of the molecule's absorption characteristics.

The electronic transitions observed in the UV-Vis absorption spectrum of conjugated systems like this compound are typically of the π → π* type. These transitions involve the excitation of an electron from a π bonding orbital (HOMO) to a π* antibonding orbital (LUMO). The energy required for this transition corresponds to the wavelength of light absorbed. Due to the extended conjugation and the presence of the electron-donating dimethylamino group, it is anticipated that this compound will exhibit absorption bands in the near-UV or visible region of the electromagnetic spectrum.

In addition to the strong π → π* transitions, weaker n → π* transitions may also be possible. These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital. Typically, n → π* transitions are less intense than π → π* transitions and can sometimes be obscured by the stronger absorption bands.

Based on the general principles of electronic spectroscopy and the known effects of substituents on aromatic systems, the following table summarizes the expected electronic transitions for this compound:

Anticipated Electronic Transition Description Expected Spectral Region Relative Intensity
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital within the conjugated system.Near-UV to VisibleHigh
n → πExcitation of a non-bonding electron from a heteroatom (N or S) to a π antibonding orbital.UV to Near-UVLow

It is important to emphasize that this table is based on theoretical expectations and analogies with similar compounds. Experimental determination of the UV-Vis spectrum is necessary to obtain precise values for the absorption maxima (λmax) and the corresponding molar absorptivity (ε), which would provide definitive characterization of the electronic transitions in this compound. Such experimental data would be invaluable for validating theoretical models and for the rational design of new materials with tailored photophysical properties based on this molecular scaffold.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of N,N-Dimethylbenzo[d]isothiazol-6-amine at a molecular level. These calculations provide a quantitative description of the molecule's structure and reactivity.

Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For aromatic heterocyclic systems like benzisothiazole derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and to understand the electron distribution. researchgate.netmdpi.com The fusion of the benzene (B151609) and isothiazole (B42339) rings creates a delocalized π-electron system. The introduction of a dimethylamino group (-N(CH₃)₂) at the 6-position significantly influences this electronic structure. As a potent electron-donating group, the dimethylamino substituent increases the electron density of the aromatic system, which in turn affects the molecule's reactivity and spectroscopic properties. DFT studies on similar substituted benzothiazoles have been used to analyze their structural and electronic properties. nih.gov

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity and electronic transitions. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the electron-donating dimethylamino group is expected to raise the energy of the HOMO, concentrating its electron density primarily on the amino group and the fused aromatic ring. The LUMO is likely distributed over the entire benzisothiazole scaffold.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. The presence of the electron-donating group is anticipated to decrease the HOMO-LUMO gap of the parent benzisothiazole system, enhancing its reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Benzothiazole (B30560) Derivative

Parameter Value (eV)
EHOMO -5.85
ELUMO -1.98
Energy Gap (ΔE) 3.87

Note: These are representative values for a related substituted benzothiazole system to illustrate the concept. Specific values for this compound require dedicated computational studies.

Theoretical Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a framework for understanding the molecule's behavior in chemical reactions. mdpi.com

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It indicates resistance to change in electron distribution. A lower hardness value correlates with higher reactivity.

Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and a direct measure of reactivity.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). This index measures the propensity of a species to accept electrons.

The electron-donating nature of the dimethylamino group would be expected to decrease the ionization potential and electronegativity, while increasing the softness, thereby indicating a higher reactivity, particularly towards electrophiles.

Table 2: Calculated Theoretical Reactivity Descriptors

Descriptor Formula Expected Trend for this compound
Ionization Potential (I) -EHOMO Relatively Low
Electron Affinity (A) -ELUMO Moderate
Electronegativity (χ) (I + A) / 2 Moderate to Low
Chemical Hardness (η) (I - A) / 2 Relatively Low
Softness (S) 1 / (2η) Relatively High
Electrophilicity Index (ω) μ² / (2η) Moderate

Note: The trends are predicted based on the electronic nature of the substituents. Actual values would be derived from specific quantum chemical calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with other systems, such as solvents or biological macromolecules. nih.gov For this compound, MD simulations could be employed to understand its conformational flexibility, solvation properties, and potential binding modes within a protein active site. researchgate.net Such simulations track the movement of atoms over time, providing a detailed picture of the molecule's dynamic nature and how it interacts with its environment. These techniques are particularly valuable in drug design and materials science to predict how a molecule will behave in a complex biological or chemical system. nih.gov

Theoretical Studies of Intermolecular Interactions

The way this compound interacts with other molecules is governed by a variety of noncovalent forces. Theoretical studies are essential for analyzing and quantifying these interactions.

Analysis of Noncovalent Interactions (e.g., Spodium Bonding, Hydrogen Bonding)

The structure of this compound allows for several types of noncovalent interactions. The nitrogen atom of the isothiazole ring and the dimethylamino group can act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions with other aromatic systems.

While not a conventional example, the sulfur atom in the isothiazole ring can potentially engage in chalcogen bonding, a type of noncovalent interaction involving a Group 16 element. Furthermore, interactions involving the sulfur atom's lone pairs and electrophilic regions of other molecules can influence molecular conformation and crystal packing. nih.gov Analysis methods such as Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions, which are crucial for understanding molecular recognition and self-assembly processes. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.decomputabio.comresearchgate.net It provides a map of the electrostatic potential on the electron density surface, which is crucial for predicting and understanding a molecule's reactivity, intermolecular interactions, and biological recognition processes. uni-muenchen.decomputabio.comresearchgate.net

The MEP map is color-coded to represent different regions of electrostatic potential. Typically, red and yellow colors indicate regions of negative potential, which are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, blue colors denote areas of positive potential, which are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent regions with a neutral or near-zero potential. researchgate.net

For a molecule like this compound, an MEP analysis would likely reveal a negative potential around the nitrogen atom of the isothiazole ring and the amine group, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. The aromatic benzo group would exhibit a more complex potential distribution, with regions of both positive and negative potential.

To illustrate the type of data obtained from an MEP analysis, a hypothetical table of MEP values for key atomic sites in this compound is presented below. Please note that this data is purely illustrative and not based on actual calculations for this specific molecule.

Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

Atomic Site Hypothetical MEP Value (kcal/mol) Predicted Reactivity
Isothiazole Nitrogen -35.8 Electrophilic Attack
Amine Nitrogen -28.5 Electrophilic Attack / H-Bonding
Sulfur Atom +15.2 Nucleophilic Attack

Energy Decomposition Analysis (EDA) of Molecular Interactions

Energy Decomposition Analysis (EDA) is a computational method that provides a detailed understanding of the nature of intermolecular interactions. semanticscholar.orgaip.orgcsic.es It partitions the total interaction energy between two or more molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer (or orbital) interactions. semanticscholar.orgcsic.es

Electrostatic (ΔEelstat): This component represents the classical electrostatic interaction between the unperturbed charge distributions of the interacting fragments.

Exchange-Repulsion (ΔEPauli): Also known as Pauli repulsion, this term arises from the quantum mechanical effect of electron exchange between the fragments and is highly repulsive at short distances. semanticscholar.org

Polarization (ΔEpol): This term accounts for the distortion of the electron clouds of the interacting fragments in response to each other's electric fields.

Charge-Transfer (ΔECT) or Orbital Interaction (ΔEorb): This component quantifies the stabilizing effect of electron donation from the occupied orbitals of one fragment to the unoccupied orbitals of another. semanticscholar.org

An EDA study of the interaction of this compound with a hypothetical binding partner (e.g., a receptor site) would reveal the dominant forces driving the interaction. For instance, it could quantify the contributions of hydrogen bonding, π-π stacking, and other non-covalent interactions.

Below is an illustrative EDA data table for the interaction of this compound with a hypothetical partner molecule. This data is for demonstrative purposes only.

Illustrative Energy Decomposition Analysis (EDA) for the Interaction of this compound with a Partner Molecule

Energy Component Hypothetical Energy Value (kcal/mol)
Electrostatic (ΔEelstat) -12.5
Exchange-Repulsion (ΔEPauli) +20.8
Polarization (ΔEpol) -4.2
Charge-Transfer (ΔECT) -6.7

| Total Interaction Energy (ΔEint) | -2.6 |

Computational Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.netrsc.orgscielo.brnih.govgrnjournal.us By mapping the potential energy surface (PES) of a reaction, computational methods can identify reactants, products, intermediates, and, most importantly, transition states. grnjournal.us The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in determining the reaction rate.

For this compound, computational methods could be employed to study various potential reactions, such as its synthesis, degradation pathways, or its interaction with metabolic enzymes. For example, a study might investigate the mechanism of electrophilic substitution on the benzo ring or the oxidation of the sulfur atom.

A typical computational study of a reaction mechanism would involve locating the geometries of all stationary points on the PES and calculating their relative energies. The results are often presented in a reaction profile diagram.

The following table provides a hypothetical example of the kind of data that would be generated in a computational study of a hypothetical reaction involving this compound.

Hypothetical Data for a Computational Study of a Reaction Involving this compound

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants 0.0
Transition State 1 +25.3
2 Intermediate +5.7
Transition State 2 +18.9

Advanced Chemical Applications of Benzo D Isothiazole Derivatives

Materials Science and Optoelectronic Applications

The unique electronic properties of the benzo[d]isothiazole core make it a valuable building block for organic materials with applications in optoelectronics.

Design and Synthesis of Organic Materials with Tailored Electrical and Optoelectronic Properties

The design and synthesis of benzo[d]isothiazole derivatives for materials science often focus on creating π-conjugated systems with specific electronic and optical characteristics. research-nexus.net The synthesis of these materials can be achieved through various methods, including the construction of the benzo[d]isothiazole ring from substituted phenyl precursors. arkat-usa.org Strategies often involve using nitrogen and sulfur pre-functionalized phenyl rings as building blocks. arkat-usa.org

A notable approach involves the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur to assemble the benzo[d]isothiazole scaffold. arkat-usa.org Another method utilizes a copper(II) salt-catalyzed reaction of 2-bromo-N-arylbenzimidamides with sulfur powder. arkat-usa.orgorganic-chemistry.org These synthetic routes allow for the introduction of various functional groups onto the benzo[d]isothiazole core, enabling the fine-tuning of the material's properties. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for applications in organic electronics. research-nexus.net

Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the geometric, electronic, and optical properties of newly designed benzo[d]isothiazole derivatives. research-nexus.netnih.gov These computational approaches help in understanding the structure-property relationships and in identifying promising candidates for specific applications. research-nexus.net For example, the planarity of the molecular structure and the nature of the substituents can significantly influence the light-emitting properties of these materials. research-nexus.net

Investigation of Electrical Conductivity and Dielectric Properties

The electrical conductivity and dielectric properties of benzo[d]isothiazole-based materials are critical for their application in electronic devices. The introduction of a benzo[d]thiazole ring into polythiophenes has been shown to significantly decrease the band gap, which is a key factor for enhancing electrical conductivity. nih.gov The unique electronic nature of the benzo arkat-usa.orgresearch-nexus.netnih.govdithiazole functionality, a related sulfur-containing heterocycle, also contributes to its interesting electronic properties, making it a subject of investigation for applications as organic semiconductors. mdpi.com

The charge transport characteristics of these materials are influenced by their molecular packing in the solid state. The introduction of solubilizing groups, such as trialkylsilylethynyl moieties, can be used to control the crystal packing motif, which in turn affects the charge carrier mobility. uky.edu

Table 1: Electrical Properties of a Triethylsilylethynyl Substituted Nitrogen-Containing Arene

Property Value
Hole Mobility 0.1 cm²/Vs
On/Off Current Ratio 10⁵

Data sourced from a study on a nitrogen-containing arene with fused indolizine (B1195054) units, which serves as an example of how molecular engineering can impact electrical properties in related heterocyclic systems. uky.edu

Potential in Photovoltaic Technologies and Organic Electronics

Benzo[d]isothiazole derivatives and their analogs are promising candidates for use in various organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). research-nexus.netrsc.org Their tunable electronic properties allow for the development of materials that can function as electron donors or acceptors in the active layers of these devices.

In the context of OLEDs, theoretical studies have shown that certain benzothiazole (B30560) derivatives can emit light in the bluish-white or red regions of the spectrum, making them suitable for display and lighting applications. research-nexus.net The efficiency of these devices is closely linked to the molecular structure of the emitting material. research-nexus.net

For photovoltaic applications, the development of donor-acceptor polymers incorporating building blocks like benzothiadiazole, a close analog of benzo[d]isothiazole, has led to significant advancements in the performance of OPVs. rsc.org The structural design of these polymers plays a crucial role in determining the efficiency of the resulting solar cells. rsc.org

Catalysis

The benzo[d]isothiazole framework is not only a component of functional materials but also serves as a versatile ligand in transition-metal catalysis.

Benzo[d]isothiazole Derivatives as Ligands in Transition-Metal Complex Catalysis

The nitrogen and sulfur atoms within the benzo[d]isothiazole ring system can coordinate with transition metals, making its derivatives effective ligands in catalysis. nih.govnih.gov These ligands can be employed in various catalytic reactions, offering stability and specific steric and electronic environments around the metal center. nih.gov

The synthesis of transition metal complexes with benzo[d]isothiazole-based ligands has been explored, with copper and palladium being common metal centers. nih.govnih.gov For instance, copper(I)-catalyzed intramolecular N-S bond formation has been used to synthesize benzo[d]isothiazol-3(2H)-ones. nih.gov Similarly, palladium catalysts have been used in reactions involving benzothiazole derivatives. nih.gov The flexibility in the synthesis of these ligands allows for the modulation of their properties to optimize catalytic activity. nih.gov

Application in Selective Organic Transformations (e.g., Cross-Coupling Reactions)

Benzo[d]isothiazole-based ligands have shown utility in facilitating selective organic transformations, most notably in cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed Suzuki cross-coupling reactions have been successfully employed to synthesize various 2-arylbenzothiazole and 6-arylbenzothiazole derivatives. researchgate.nethpu2.edu.vnnih.govresearchgate.net In these reactions, a palladium catalyst, often in the form of a complex with a suitable ligand, facilitates the coupling of a bromo-substituted benzothiazole with an arylboronic acid or its ester. researchgate.netnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are optimized to achieve high yields of the desired products. researchgate.net

Table 2: Examples of Suzuki Cross-Coupling Reactions Yielding Benzo[d]thiazole Derivatives

Reactant 1 Reactant 2 Catalyst System Product Yield Reference
2-(4-bromophenyl)benzo[d]thiazole Arylboronic acid derivatives PdCl₂ 2-(diaryl)benzo[d]thiazole derivatives 80-95% researchgate.nethpu2.edu.vn

These cross-coupling methodologies provide a powerful tool for the synthesis of a diverse library of benzo[d]isothiazole derivatives with potential applications in various fields of chemistry. researchgate.net

Development of Chemical Probes and Research Tools

The benzo[d]isothiazole scaffold is a valuable structural motif in the development of specialized chemical probes and research tools. Its unique electronic and steric properties can be leveraged to design molecules that interact specifically with biological targets, enabling the study of complex biochemical processes. The inherent versatility of the benzo[d]isothiazole core allows for systematic chemical modifications, paving the way for the creation of tailored probes with fine-tuned functionalities.

Design of Specific Chemical Probes for Biochemical Pathways (e.g., enzyme assays)

The design of chemical probes based on the N,N-Dimethylbenzo[d]isothiazol-6-amine framework for enzyme assays is a promising area of research. The core structure of benzo[d]isothiazole has been identified as a key component in various biologically active compounds, making it an attractive starting point for probe development. arkat-usa.org For instance, derivatives of the related benzo[d]isothiazole scaffold have been investigated as inhibitors of enzymes such as the 2-C-methyl-D-erythritol 4-phosphate cytidyltransferase (IspD) of Plasmodium spp., a target in antimalarial drug development. arkat-usa.org

The strategic design of probes like this compound would involve leveraging its structural features to achieve high affinity and selectivity for a target enzyme. The dimethylamino group at the 6-position can be a key modulator of the molecule's physicochemical properties, such as its basicity and ability to form hydrogen bonds. These properties are critical for specific binding within an enzyme's active site.

In a hypothetical design for an enzyme assay, this compound could be functionalized to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag. This would allow for the detection and quantification of enzyme activity through various analytical methods. The benzo[d]isothiazole core would serve as the recognition element that directs the probe to the enzyme of interest.

Research into related benzo[d]isothiazole derivatives has provided insights into their potential as enzyme inhibitors. For example, a series of benzo[d]isothiazole derivatives were found to inhibit the growth of leukemia cell lines, suggesting interaction with key cellular pathways. nih.gov Another study highlighted the development of benzo[d]isothiazole derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction, with one compound exhibiting an IC50 value of 5.7 nM. nih.gov These findings underscore the potential of the benzo[d]isothiazole scaffold in creating potent and selective modulators of biological targets.

The following table summarizes the inhibitory activities of some representative benzo[d]isothiazole derivatives against various biological targets, illustrating the potential of this chemical class in probe design.

Compound ClassTargetKey Findings
2-phenyl benzo[d]isothiazol-3(2H)-onesIspD of Plasmodium spp.Nanomolar inhibitory activity. arkat-usa.org
Benzo[d]isothiazole Schiff basesHuman CD4(+) lymphocytesMarked cytotoxicity (CC50 = 4-9 μM). nih.gov
Benzo[d]isothiazole derivativesPD-1/PD-L1 interactionCompound D7 exhibited an IC50 of 5.7 nM. nih.gov

Exploration of Novel Molecular Structures with Tuned Chemical Properties

The exploration of novel molecular structures based on the this compound scaffold is driven by the need for research tools with precisely tuned chemical properties. The benzo[d]isothiazole ring system is synthetically versatile, allowing for the introduction of a wide range of substituents to modulate its electronic and steric characteristics. arkat-usa.org

The synthesis of benzo[d]isothiazole derivatives can be achieved through various methods, including the cyclization of pre-functionalized phenyl rings. arkat-usa.org These synthetic strategies offer the flexibility to introduce diverse functional groups onto the benzo[d]isothiazole core, thereby tuning its properties for specific applications. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, influencing its reactivity and binding affinities.

Molecular docking and dynamics simulations are powerful tools for exploring the potential interactions of novel benzo[d]isothiazole derivatives with their biological targets. nih.gov These computational methods can predict the binding modes of these compounds and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their affinity and selectivity. nih.gov This information is invaluable for the rational design of new molecules with improved properties.

A study on benzo[d]isothiazole derivatives targeting the PD-1/PD-L1 interaction revealed the importance of specific chemical groups for binding. nih.gov Molecular docking showed that a biphenyl (B1667301) group interacted via hydrophobic interactions, a bromobenzene (B47551) moiety formed a π-π stacking interaction, and an L-serine moiety formed hydrogen bonds and salt bridge interactions. nih.gov Such detailed structural insights guide the synthesis of new derivatives with enhanced potency and specificity.

The chemical properties of this compound can be systematically tuned by modifying its structure. For instance, the dimethylamino group could be replaced with other alkyl or aryl groups to alter the molecule's lipophilicity and steric bulk. The aromatic ring system could also be further substituted to fine-tune its electronic properties.

The following table outlines some key chemical properties of a related benzo[d]isothiazole derivative, compound D7, which was identified as a potent inhibitor of the PD-1/PD-L1 interaction. nih.gov These properties are crucial for its function as a research tool.

PropertyDescriptionSignificance
Inhibitory Activity (IC50) 5.7 nMHigh potency allows for use at low concentrations. nih.gov
Binding Interactions Hydrophobic, π-π stacking, H-bonds, salt bridgesSpecific interactions lead to high affinity and selectivity. nih.gov
Cytotoxicity Low cytotoxicity to Jurkat T cellsMinimizes off-target effects in cellular assays. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Diverse Functionalization

Currently, there are no specific, documented synthetic routes for N,N-Dimethylbenzo[d]isothiazol-6-amine. However, the broader class of benzo[d]isothiazoles has been synthesized through various methods, which could be adapted for this specific compound. Future research could focus on developing efficient and versatile synthetic pathways.

A plausible approach would involve the construction of the benzo[d]isothiazole core from appropriately substituted aromatic precursors. General strategies often involve the formation of the heterocyclic ring from substituted phenyl compounds that are pre-functionalized with nitrogen and sulfur atoms. arkat-usa.org For instance, a potential route could start from a 4-amino-substituted benzene (B151609) derivative which can be manipulated to introduce the necessary sulfur and nitrogen functionalities to construct the isothiazole (B42339) ring.

Another promising avenue is the late-stage functionalization of a pre-formed 6-aminobenzo[d]isothiazole core. This would involve the dimethylation of the amino group.

Table 1: Potential Synthetic Strategies for this compound

StrategyDescriptionPotential Starting MaterialsKey Steps
Linear Synthesis Step-by-step construction of the molecule, starting with a substituted benzene ring.4-nitroaniline or a related compound.Nitration, reduction, diazotization, and cyclization reactions.
Convergent Synthesis Combining two or more pre-synthesized fragments to form the final product.A substituted aminothiophenol and a suitable cyclizing agent.Condensation and cyclization.
Late-Stage Functionalization Modification of a pre-existing 6-aminobenzo[d]isothiazole core.6-Aminobenzo[d]isothiazole.Reductive amination or direct methylation.

Future research would need to optimize reaction conditions, catalysts, and reagents to achieve high yields and purity for these proposed routes.

Exploration of Unprecedented Chemical Reactivity Profiles and Transformations

The chemical reactivity of this compound is expected to be influenced by both the benzo[d]isothiazole ring system and the electron-donating N,N-dimethylamino group. The lone pair of electrons on the nitrogen atom of the dimethylamino group can participate in resonance with the aromatic ring, influencing its reactivity. bartleby.com

The N,N-dimethylamino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. bartleby.com Given its position at the 6-position of the benzo[d]isothiazole ring, electrophilic attack would likely be directed to the 5 and 7 positions of the benzene ring portion.

The isothiazole ring itself can undergo various chemical transformations. For instance, the sulfur atom can be oxidized, and the ring can be susceptible to cleavage under certain conditions. The nitrogen atom in the isothiazole ring is weakly basic.

Future research should investigate the electrophilic and nucleophilic substitution reactions of this compound to map its reactivity profile. The unique electronic properties conferred by the dimethylamino group could lead to novel and unexpected chemical transformations. rsc.org

Integration of Advanced Computational Chemistry for Predictive Design and Discovery

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. cuny.edu Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. researchgate.netsemanticscholar.org

Key areas for computational investigation include:

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions. researchgate.net

Reaction Pathway Modeling: To predict the feasibility and energetics of potential synthetic routes and chemical reactions.

Prediction of Spectroscopic Data: Calculation of NMR, IR, and UV-Vis spectra can aid in the characterization of the compound once it is synthesized. mdpi.com

Table 2: Potential Computational Chemistry Approaches

Computational MethodPredicted PropertySignificance
Density Functional Theory (DFT)Optimized geometry, electronic structure, spectroscopic properties.Provides fundamental understanding of the molecule's characteristics. researchgate.netsemanticscholar.org
Molecular Dynamics (MD)Conformational analysis, interaction with solvents.Predicts behavior in different environments.
Quantum Mechanics/Molecular Mechanics (QM/MM)Interaction with biological macromolecules.Useful for predicting potential biological activity.

By leveraging these computational tools, researchers can design experiments more efficiently and gain a deeper understanding of the fundamental properties of this compound before embarking on extensive laboratory work.

Expansion into Novel Material Science and Catalytic Applications

The unique structural features of this compound suggest its potential for applications in material science and catalysis. The fused aromatic system and the presence of heteroatoms can impart interesting photophysical and electronic properties.

Benzothiazole (B30560) and its derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), fluorescent probes, and as components in polymers. pcbiochemres.comnih.govresearchgate.net The N,N-dimethylamino group, a known electron-donating moiety, could enhance the fluorescence quantum yield and tune the emission wavelength, making this compound a candidate for novel organic electronic materials.

In the realm of catalysis, the benzo[d]isothiazole scaffold can act as a ligand for transition metals. The nitrogen and sulfur atoms can coordinate with metal centers, potentially forming catalysts for a variety of organic transformations. The electronic properties of the ligand can be tuned by substituents on the aromatic ring, and the N,N-dimethylamino group would be expected to modulate the catalytic activity of any resulting metal complex.

Future research in this area should focus on:

Synthesis and Characterization of Polymers: Incorporating the this compound moiety into polymer backbones to create new materials with tailored optical and electronic properties.

Development of Fluorescent Probes: Investigating the photophysical properties of the compound and its derivatives for potential use as sensors for metal ions or other analytes.

Exploration of Catalytic Activity: Synthesizing metal complexes with this compound as a ligand and evaluating their catalytic performance in cross-coupling reactions or other important organic transformations.

While the journey to fully understand and utilize this compound is just beginning, the convergence of advanced synthesis, reactivity studies, computational modeling, and materials science holds the promise of unlocking a wealth of new chemistry and applications.

Q & A

Q. What established synthetic routes are available for N,N-Dimethylbenzo[d]isothiazol-6-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: A common approach involves the reaction of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid to form the benzo[d]isothiazol-6-amine core. For N,N-dimethyl substitution, dimethylamine can be introduced via nucleophilic displacement or reductive amination. For example, 6-substituted benzo[d]thiazol-2-amines are synthesized by reacting 4-substituted anilines with sodium thiocyanate under acidic conditions, followed by hydrazine treatment to form hydrazinyl derivatives . Optimization includes adjusting reaction time (e.g., 16 hours for cyclization), temperature (reflux in ethylene glycol), and stoichiometry of hydrazine hydrochloride. Purification via flash chromatography (e.g., EtOAc/PE = 1:1) and recrystallization (ethanol) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

Methodological Answer:

  • 1H/13C NMR : Signals for aromatic protons (δ = 7.0–8.0 ppm) and methyl groups (δ = 3.0–3.5 ppm for N,N-dimethyl) confirm substitution patterns. Splitting patterns (e.g., doublets for coupling between adjacent aromatic protons) validate the isothiazole ring structure .
  • HRMS : Accurate mass measurements (e.g., m/z 208.0682 for C9H10N2S) confirm molecular formula .
  • IR Spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and C=S (1050–1150 cm⁻¹) bonds validate functional groups.

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate and petroleum ether to separate polar byproducts .
  • Recrystallization : Ethanol or ethyl acetate/ethanol mixtures yield high-purity crystals. For hydrazinyl intermediates, rectified spirit is effective .

Advanced Research Questions

Q. How can mechanistic insights into the synthesis of this compound guide reaction optimization?

Methodological Answer: The formation of the isothiazole ring involves electrophilic aromatic substitution followed by cyclization. Kinetic studies using stopped-flow NMR or HPLC-MS can track intermediates. For example, chloride intermediates (e.g., 2-(chlorosulfanyl)benzoyl chloride) react with dimethylamine to form the N,N-dimethyl moiety, with reaction rates influenced by solvent polarity (DMF vs. acetonitrile) and temperature . Computational modeling (DFT calculations) of transition states can predict regioselectivity and optimize catalyst use (e.g., acetic acid for cyclization) .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Assay Standardization : Use validated protocols (e.g., MIC assays for antimicrobial activity) and reference controls (e.g., ciprofloxacin) to minimize variability .
  • Purity Analysis : Employ HPLC (>95% purity thresholds) to rule out byproduct interference .
  • Meta-Analysis : Apply tools like the Newcastle-Ottawa Scale to evaluate methodological quality across studies, focusing on sample size, blinding, and replication .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

Methodological Answer:

  • Analog Synthesis : Systematically vary substituents (e.g., halogens, methoxy groups) at the 6-position and assess biological activity .
  • Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinase inhibitors). For example, benzo[d]thiazole derivatives show affinity for ATP-binding pockets in kinases .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using 3D-QSAR models .

Q. How can computational methods predict the reactivity and stability of this compound in synthetic pathways?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction intermediates to guide solvent selection .

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